Ocinaplon

描述

奥西那普隆是一种属于吡唑并嘧啶类化合物的抗焦虑药物。 它具有与苯二氮卓类药物相似的药理学特性,但主要具有抗焦虑作用,而镇静或健忘作用相对较小 . 奥西那普隆曾被研究用于治疗焦虑症,但由于临床试验中观察到肝脏并发症,其开发已停止 .

准备方法

奥西那普隆的合成涉及4-乙酰基吡啶与N,N-二甲基甲酰胺二甲基缩醛缩合生成烯酰胺中间体。 然后将该中间体与(3-氨基-1H-吡唑-4-基)(2-吡啶基)甲酮缩合得到奥西那普隆

化学反应分析

奥西那普隆会发生各种化学反应,包括:

氧化: 奥西那普隆可以在特定条件下被氧化,尽管详细的反应途径没有得到广泛的记录。

还原: 涉及奥西那普隆的还原反应较不常见,也没有得到很好的研究。

取代: 奥西那普隆可以发生取代反应,特别是涉及吡啶环和吡唑环。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂和氢化锂铝等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Selectivity and Efficacy

The efficacy of ocinaplon has been assessed through various studies:

- Potency : this compound is approximately 5-10 times less potent than diazepam in disrupting performance in motor activity tests but still provides significant anxiolytic effects in behavioral models.

- Biotransformation : Upon administration, this compound is rapidly metabolized into DOV 315,090, which retains similar pharmacological properties but lacks enhanced selectivity compared to this compound .

Generalized Anxiety Disorder

This compound has been extensively studied for its potential in treating generalized anxiety disorder (GAD). Key findings from clinical trials include:

- Efficacy : In a double-blind placebo-controlled trial involving patients with GAD, this compound demonstrated statistically significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo. Patients receiving this compound showed an average improvement of 14.2 points on the HAM-A scale after treatment .

- Safety Profile : The incidence of benzodiazepine-like side effects (e.g., sedation, dizziness) was not significantly different from placebo, indicating a favorable safety profile for this compound compared to traditional anxiolytics .

Preclinical Studies

Preclinical studies have highlighted the anxioselective profile of this compound:

- In rodent models, this compound produced significant anxiolytic effects without the typical side effects associated with benzodiazepines. For instance, it showed robust performance in conflict procedures and antagonized convulsions induced by pentylenetetrazole at doses lower than those causing motor depression or ataxia .

Clinical Trials

Several clinical trials have confirmed the efficacy and safety of this compound:

- Proof-of-Concept Trial : A multicenter trial evaluated the effects of this compound on patients meeting DSM-IV criteria for GAD. Results indicated that this compound was more effective than placebo in reducing anxiety scores without significant adverse events .

- Long-term Efficacy : In longer trials, this compound maintained its efficacy over extended periods while continuing to show a safety profile devoid of common benzodiazepine-related side effects .

Summary Table of Key Findings

| Study Type | Key Findings |

|---|---|

| Preclinical Studies | Significant anxiolytic effects without sedation at lower doses |

| Clinical Trials | Statistically significant reduction in HAM-A scores |

| Safety Profile | No significant benzodiazepine-like side effects observed |

作用机制

奥西那普隆通过调节GABA A受体发挥其抗焦虑作用。 它比大多数苯二氮卓类药物更具亚型选择性,这意味着它选择性地靶向GABA A受体的特定亚型 . 这种选择性调节增强了GABA的抑制作用,从而降低焦虑,而不会引起明显的镇静或健忘 .

与相似化合物的比较

奥西那普隆属于吡唑并嘧啶类化合物,该类化合物还包括扎来普隆和因地普隆 . 与这些化合物相比,奥西那普隆具有独特的药理学特性,主要具有抗焦虑作用,而镇静作用最小 . 另一方面,扎来普隆和因地普隆主要用作治疗失眠的催眠药 .

类似化合物

扎来普隆: 一种用于短期治疗失眠的催眠药。

因地普隆: 另一种被研究用于治疗失眠的催眠药。

相似化合物的比较

Ocinaplon belongs to the pyrazolopyrimidine family of compounds, which also includes zaleplon and indiplon . Compared to these compounds, this compound has a unique pharmacological profile with primarily anxiolytic properties and minimal sedative effects . Zaleplon and indiplon, on the other hand, are primarily used as hypnotics for treating insomnia .

Similar Compounds

Zaleplon: A hypnotic drug used for the short-term treatment of insomnia.

Indiplon: Another hypnotic drug investigated for the treatment of insomnia.

This compound’s unique anxiolytic profile and selective modulation of GABA A receptors distinguish it from these similar compounds .

生物活性

Ocinaplon is a novel compound primarily studied for its anxiolytic properties, acting as a selective modulator of GABA receptors. Its unique pharmacological profile distinguishes it from traditional benzodiazepines, making it a subject of interest in anxiety disorder treatments. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and the implications of its biotransformation products.

This compound functions primarily through modulation of GABA receptors, which are critical in the regulation of neuronal excitability across the central nervous system. The compound exhibits a partial positive modulation at various GABA receptor subtypes, particularly those containing the α1, α2, and α3 subunits. Unlike classic benzodiazepines such as diazepam, which can cause sedation and muscle relaxation, this compound is designed to minimize these side effects while providing anxiolytic effects.

GABA Receptor Selectivity

The selectivity and efficacy of this compound at different GABA receptor subtypes were assessed through various studies:

- Potency and Efficacy : this compound demonstrated varying potencies across receptor isoforms. For instance, it was found to be approximately 5-10 times less potent than diazepam in disrupting performance in motor activity tests while still providing significant anxiolytic effects in behavioral models .

- Biotransformation : Upon administration, this compound is rapidly metabolized into DOV 315,090, which retains similar pharmacological properties. DOV 315,090 acts as a positive modulator at GABA receptors but does not exhibit enhanced selectivity compared to this compound .

Clinical Studies

This compound has undergone several clinical trials to evaluate its efficacy in treating generalized anxiety disorder (GAD). A notable multicenter study reported significant reductions in anxiety scores among patients treated with this compound compared to placebo:

- Study Design : A double-blind, placebo-controlled trial involved patients receiving a daily dose of 180-240 mg of this compound over two weeks.

- Results : The treatment group exhibited a mean improvement of 14.2 points on the Hamilton Anxiety Rating Scale (HAM-A), indicating substantial anxiolytic effects without the typical side effects associated with benzodiazepines .

Comparative Efficacy

Table 1 summarizes the comparative efficacy and side effect profiles of this compound versus traditional benzodiazepines:

| Compound | Efficacy (HAM-A Reduction) | Sedation Incidence | Potency (GABA Modulation) |

|---|---|---|---|

| This compound | 14.2 points | Low | Moderate |

| Diazepam | Higher | High | High |

Case Studies and Findings

Several case studies have highlighted both the potential and limitations of this compound:

- Case Study on Efficacy : In clinical settings, patients reported reduced anxiety symptoms without significant sedation or impairment in cognitive function compared to those treated with diazepam .

- Safety Profile : Despite its anxiolytic effects, concerns regarding reversible elevations in liver enzymes were noted during Phase III trials, which halted further development .

属性

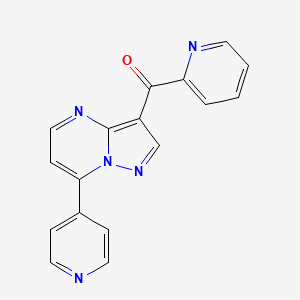

IUPAC Name |

pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJFBUOFGHPMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242362 | |

| Record name | Ocinaplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96604-21-6 | |

| Record name | Ocinaplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocinaplon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocinaplon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ocinaplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCINAPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ocinaplon exert its anxiolytic effects?

A1: this compound is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, , , ] It binds to the benzodiazepine binding site on these receptors, enhancing the inhibitory effects of the neurotransmitter GABA. [, , ] This leads to increased chloride ion influx into neurons, hyperpolarization, and a reduction in neuronal excitability, ultimately resulting in anxiolytic effects. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. You can find this information in resources like PubChem, DrugBank, or by examining the primary patent literature.

Q3: What is known about the pharmacokinetics of this compound?

A3: While the provided excerpts don't detail specific ADME parameters, they do mention that this compound is orally bioavailable. [, ] A clinical trial investigated a total daily dose of 180-240 mg, suggesting that this dosage range achieves therapeutically relevant blood concentrations. [] Further research would be needed to characterize its absorption, distribution, metabolism, and excretion profiles in detail.

Q4: What preclinical studies support this compound's anxiolytic potential?

A4: this compound has demonstrated anxiolytic-like effects in preclinical models like the Vogel "conflict" test in rats. [] Importantly, these effects occurred at doses significantly lower than those causing sedation, muscle relaxation, or ataxia, suggesting a wider therapeutic window compared to benzodiazepines. []

Q5: Has this compound been evaluated in clinical trials for Generalized Anxiety Disorder (GAD)?

A5: Yes, a multicenter, double-blind, placebo-controlled clinical trial investigated this compound's efficacy and safety in patients with GAD. [] Results indicated that this compound, at a total daily dose of 180-240 mg, significantly reduced Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo after 2 weeks of treatment. [] Furthermore, it demonstrated a rapid onset of action, with significant improvements observed as early as one week after treatment initiation. []

Q6: What is the current status of this compound's development?

A6: While this compound showed promise as a potential anxiolytic agent with a favorable safety profile in early clinical trials, its development has been discontinued. [, ] The decision to halt its development was primarily due to concerns regarding liver enzyme elevations observed in clinical trials. [, ] Despite this setback, this compound's unique pharmacological profile and initial clinical results highlight the potential of targeting specific GABAA receptor subtypes for developing novel anxiolytics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。